molecular formula C7H12ClNO2 B2533173 rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1986990-18-4

rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No. B2533173
CAS RN: 1986990-18-4
M. Wt: 177.63
InChI Key: SPJAQNMPBOXWBH-JMWSHJPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 156.14 . It is stored at room temperature and is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8O4/c8-5-2-3-1-4 (7 (9)10)6 (5)11-3/h3-4,6H,1-2H2, (H,9,10)/t3-,4-,6+/m1/s1 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point are not available in the retrieved data.

Scientific Research Applications

Synthesis Approaches

The compound rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride and its analogues have been a focus of chemical research due to their potential applications. The asymmetric synthesis of enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, serving as conformationally constrained β-functionalised proline analogues, has been developed. A key procedure in this synthesis involves the intramolecular cyclization of derivatives obtained from asymmetric Diels–Alder reactions, showcasing the versatility of the methodology in creating complex structures like (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-1,2-dicarboxylic acid and its hydrochlorides (Buñuel et al., 2001). Similar synthetic routes have been used for other analogues, demonstrating the adaptability of these chemical processes in producing a range of related compounds (Tararov et al., 2002).

Chemical Modification and Applications

The structural and chemical properties of 7-azabicyclo[2.2.1]heptane derivatives have been studied extensively, leading to the synthesis of various novel compounds. For instance, bridgehead radicals in 7-azabicyclo[2.2.1]heptane-1-carboxylic acid have been utilized to create halogen derivatives and other structurally interesting compounds like N-benzoyl-7-azabicyclo[2.2.1]heptane, a precursor of epibatidine, revealing the potential of these structures in medicinal chemistry and drug development (Avenoza et al., 2002).

Structural Analysis and Molecular Geometry

The structural properties of 7-azabicyclo[2.2.1]heptane derivatives have been a subject of interest. For instance, a study provided the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt, highlighting the importance of understanding the fundamental properties of these molecules (Britvin & Rumyantsev, 2017). Additionally, the unusually high pyramidal geometry of the bicyclic amide nitrogen in complex 7-azabicyclo[2.2.1]heptane derivatives has been analyzed using quantum mechanical calculations, providing insights into the molecular geometry and its influence on potential biological interactions (Alemán et al., 2005).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound should be consulted for detailed safety and hazard information . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

(1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJAQNMPBOXWBH-JMWSHJPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1986990-18-4
Record name rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.